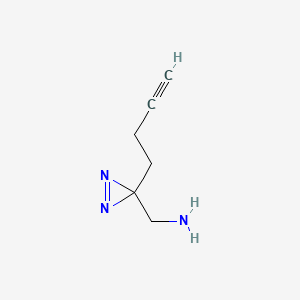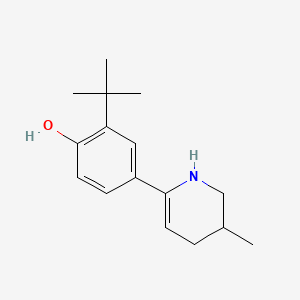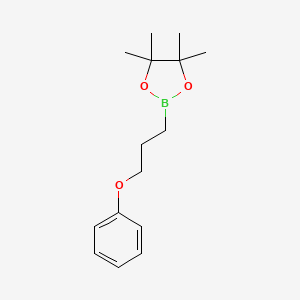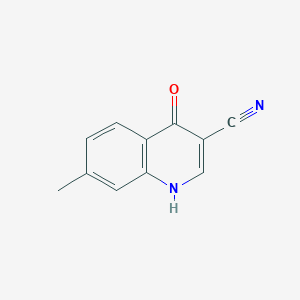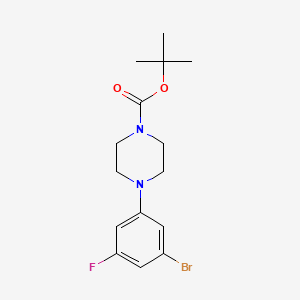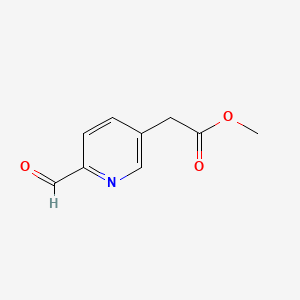![molecular formula C14H20N4O B13926657 5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolopyridine core linked to a methylpiperazine moiety via an ethoxy bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring system.
Introduction of the Ethoxy Linker: The ethoxy group is introduced through an etherification reaction, often using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine group is attached to the ethoxy linker. This is typically achieved using 4-methylpiperazine and a suitable leaving group on the ethoxy linker, such as a tosylate or mesylate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: Known for its antipsychotic properties and structural similarity in terms of the piperazine moiety.
Uniqueness
5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-[2-(4-methylpiperazin-1-yl)ethoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H20N4O/c1-17-4-6-18(7-5-17)8-9-19-13-10-12-2-3-15-14(12)16-11-13/h2-3,10-11H,4-9H2,1H3,(H,15,16) |
InChI Key |
YWIIPZHVLVIEKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


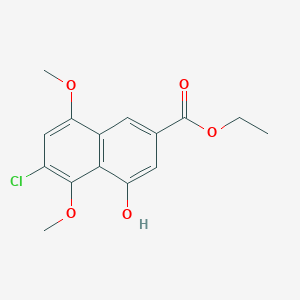
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
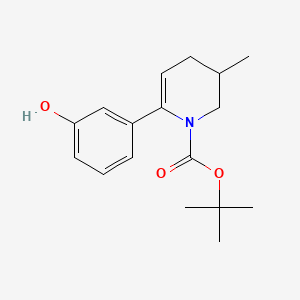
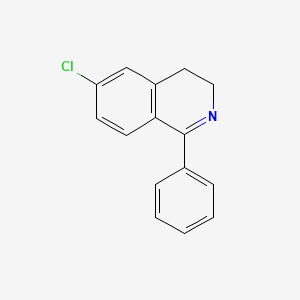
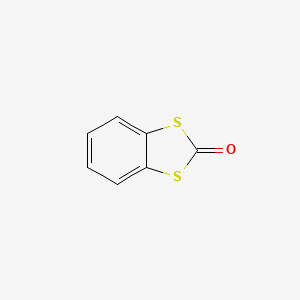
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
